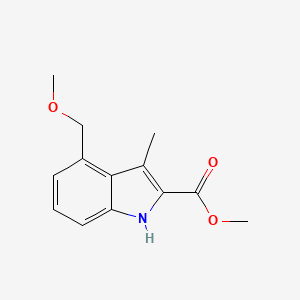![molecular formula C14H10O5Se B14492327 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione CAS No. 65607-22-9](/img/structure/B14492327.png)
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione is a chemical compound known for its unique structure and properties. This compound features a cyclohexa-3,5-diene-1,2-dione core with a phenylmethaneselenonyl group attached to it. The presence of selenium in its structure makes it particularly interesting for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione typically involves the reaction of cyclohexa-3,5-diene-1,2-dione with phenylmethaneselenonyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the reactants. Common solvents used in this synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate products.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration can significantly improve the scalability of the synthesis. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The selenium atom in the compound can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The phenylmethaneselenonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium methoxide and potassium tert-butoxide are employed.
Major Products
The major products formed from these reactions include selenoxide derivatives, hydroxylated compounds, and various substituted derivatives depending on the reagents and conditions used.
Aplicaciones Científicas De Investigación
3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex selenium-containing compounds.
Biology: The compound’s selenium content makes it a potential candidate for studying selenium’s biological roles and effects.
Medicine: Research is ongoing to explore its potential as an antioxidant and its role in redox biology.
Industry: It is used in the development of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing various biological pathways. The compound may also interact with proteins and enzymes, modulating their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
- Diphenyl diselenide
- Selenocystine
- Selenomethionine
Comparison
Compared to similar compounds, 3-[(Phenylmethaneselenonyl)carbonyl]cyclohexa-3,5-diene-1,2-dione is unique due to its cyclohexa-3,5-diene-1,2-dione core, which imparts distinct chemical reactivity and stability. The presence of the phenylmethaneselenonyl group also enhances its potential for various applications, particularly in redox biology and material science.
Propiedades
Número CAS |
65607-22-9 |
|---|---|
Fórmula molecular |
C14H10O5Se |
Peso molecular |
337.20 g/mol |
Nombre IUPAC |
3-benzylselenonylcarbonylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C14H10O5Se/c15-12-8-4-7-11(13(12)16)14(17)20(18,19)9-10-5-2-1-3-6-10/h1-8H,9H2 |
Clave InChI |
ZFNYAQCHGDQYJJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C[Se](=O)(=O)C(=O)C2=CC=CC(=O)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


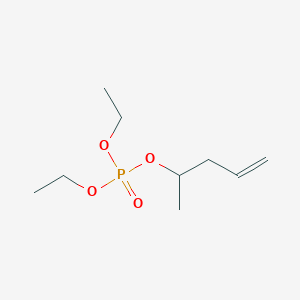
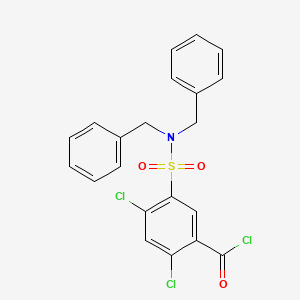
![2-{[(Pent-4-en-2-yl)oxy]carbonyl}benzoate](/img/structure/B14492258.png)
![2,2-Dimethyl-6-{[(propan-2-yl)oxy]methylidene}cyclohexan-1-one](/img/structure/B14492268.png)
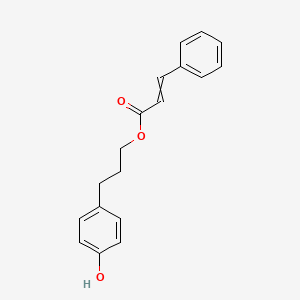

![N,N'-[Disulfanediyldi(thiene-5,2-diyl)]diacetamide](/img/structure/B14492280.png)
![{[Methyl(diphenyl)silyl]ethynyl}(diphenyl)arsane](/img/structure/B14492283.png)
![4-{(E)-[(4-Hexylphenyl)methylidene]amino}phenyl but-2-enoate](/img/structure/B14492286.png)

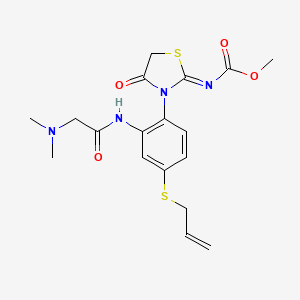
![[(1-Methoxyoctan-2-YL)selanyl]benzene](/img/structure/B14492302.png)
![2,2'-Disulfanediylbis{N-[2-(diethylamino)ethyl]-4,6-dimethylbenzamide}](/img/structure/B14492309.png)
